BenchChemオンラインストアへようこそ!

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid

Asymmetric synthesis Chiral building blocks Click chemistry

This TFA salt introduces a stereogenic but-3-yn-2-yl handle early in synthesis, enabling diastereoselective SAR of diazepane-based factor Xa inhibitors, sigma receptor ligands, and CB2 agonists. The terminal alkyne is directly compatible with CuAAC library synthesis and Sonogashira coupling. Enhanced DMSO/DMF solubility ensures accurate liquid handling for parallel chemistry.

Molecular Formula C11H17F3N2O2
Molecular Weight 266.26 g/mol
CAS No. 2648938-70-7
Cat. No. B6191950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid
CAS2648938-70-7
Molecular FormulaC11H17F3N2O2
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7)
InChIKeyRSPITQJZEIXRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (CAS 2648938-70-7) | Core Structural Profile for Procurement Decision-Making


1-(But-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (CAS 2648938-70-7; molecular formula C11H17F3N2O2, MW 266.26 g/mol) is a synthetic heterocyclic building block supplied as a trifluoroacetate (TFA) salt [1]. The compound features a seven-membered 1,4-diazepane core—a privileged scaffold in medicinal chemistry for generating factor Xa inhibitors, sigma receptor ligands, and CB2 agonists—bearing a chiral but-3-yn-2-yl substituent at the N1 position [2]. The terminal alkyne moiety enables versatile downstream derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other alkyne-specific transformations, positioning this compound as a key intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

Why 1-(But-3-yn-2-yl)-1,4-diazepane, TFA Salt Cannot Be Trivially Substituted by In-Class Analogs


Superficially, other N-substituted 1,4-diazepanes (e.g., 1-methyl-1,4-diazepane, 1-benzyl-1,4-diazepane, or 1-(prop-2-yn-1-yl)-1,4-diazepane) may appear interchangeable as synthetic intermediates. However, the but-3-yn-2-yl substituent introduces a stereogenic center at the propargylic position that is absent in simple propargyl or alkyl analogs, enabling asymmetric induction in subsequent transformations [1]. The TFA salt form further imparts distinct physicochemical properties—including enhanced solubility in polar organic solvents and controlled handling characteristics—that materially affect reaction yields, purification protocols, and reproducibility compared to the free base or hydrochloride salt forms . These differences create quantifiable divergence in downstream synthetic efficiency that cannot be recovered through generic substitution.

Quantitative Differentiation Evidence: 1-(But-3-yn-2-yl)-1,4-diazepane, TFA Salt Against Key Comparators


Propargylic Chiral Center Enables Stereochemical Control Unavailable in Achiral N-Alkyl-1,4-diazepanes

The but-3-yn-2-yl substituent possesses a stereogenic carbon (C2 of the butynyl chain), providing a chiral handle for diastereoselective or enantioselective transformations. In contrast, achiral comparators such as 1-(prop-2-yn-1-yl)-1,4-diazepane (propargyl-diazepane) and 1-methyl-1,4-diazepane lack this stereochemical element entirely and yield racemic or non-stereocontrolled products under identical reaction conditions . The enantiomeric ratio of reactions employing the target compound can be determined by chiral HPLC [1], offering batch-to-batch stereochemical quality control metrics that are absent for achiral analogs.

Asymmetric synthesis Chiral building blocks Click chemistry

TFA Salt Form Provides Solubility Advantage Over Free Base or HCl Salts in Polar Aprotic Media

Trifluoroacetate salts of secondary amines typically exhibit >10-fold higher solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile compared to their hydrochloride counterparts, due to weaker ion pairing and the lipophilic character of the TFA counterion [1]. The free base form of 1-(but-3-yn-2-yl)-1,4-diazepane is an oil with poor handling properties, whereas the TFA salt is a tractable solid at ambient temperature . This directly impacts reaction concentrations achievable in common screening workflows.

Salt selection Solubility Organic synthesis

Terminal Alkyne Handle Enables CuAAC Derivatization Not Accessible with Saturated or Protected 1,4-Diazepane Analogs

The but-3-yn-2-yl substituent presents a terminal alkyne (C≡C-H) that is reactive in CuAAC with organic azides to form 1,2,3-triazoles. This reactivity is absent in 1-methyl-1,4-diazepane or 1-benzyl-1,4-diazepane, which must be discarded if the synthetic route requires a click-functionalized intermediate. While 1-(prop-2-yn-1-yl)-1,4-diazepane also possesses a terminal alkyne, the but-3-yn-2-yl analog introduces a methyl group at the propargylic position, which sterically and electronically modulates the rate of CuAAC and can influence regioselectivity in triazole formation [1].

Click chemistry Bioconjugation Triazole synthesis

Application Scenarios Where 1-(But-3-yn-2-yl)-1,4-diazepane TFA Salt Delivers Differentiated Value


Asymmetric Synthesis of Chiral 1,4-Diazepane-Derived Drug Candidates

Medicinal chemistry teams developing factor Xa inhibitors, sigma receptor ligands, or CB2 agonists based on the 1,4-diazepane scaffold can leverage the stereogenic but-3-yn-2-yl handle to introduce diastereoselectivity into the core scaffold at an early stage. This is particularly relevant when the target pharmacophore requires a defined stereochemistry at the position adjacent to the diazepane nitrogen, as documented in the SAR exploration of diazepane-based anticoagulants [1].

Click-Chemistry-Enabled Library Synthesis and Chemical Biology Probe Generation

The combination of a 1,4-diazepane pharmacophore with a terminal alkyne allows direct incorporation into CuAAC-based library synthesis platforms. Researchers can react this building block with diverse azide-containing fragments to generate triazole-linked compound collections for high-throughput screening, a workflow that is impossible with saturated N-alkyl diazepane analogs [2].

Automated Parallel Synthesis Requiring High Solubility and Precise Stoichiometry

The TFA salt form's enhanced solubility in DMSO and DMF makes this compound directly compatible with liquid-handling robotic systems for parallel synthesis, eliminating the need for pre-weighing oils or solubility-limited HCl salts that can cause dispensing errors and reaction heterogeneity [3].

Sonogashira Coupling for Extended Alkyne Conjugation

Beyond click chemistry, the terminal alkyne functionality enables Sonogashira cross-coupling with aryl or vinyl halides to generate extended conjugated systems. This application is exclusive to alkyne-bearing 1,4-diazepanes and is not accessible with simple alkyl- or benzyl-substituted analogs [2].

Quote Request

Request a Quote for 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.